molecular formula C15H15N3O2S B2771195 N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide CAS No. 38240-77-6

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide

Cat. No.: B2771195
CAS No.: 38240-77-6
M. Wt: 301.36
InChI Key: QLTBPPKETJIXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-Methoxyphenyl)carbamothioyl]amino}benzamide is a chemical compound supplied for research and development purposes. The compound is identified by CAS Number 38240-77-6 and has a molecular formula of C 15 H 15 N 3 O 2 S, corresponding to a molecular weight of 301.36 g/mol . Its structure features a benzamide group linked to a 4-methoxyphenyl subunit via a carbamothioyl amino bridge, as represented by the SMILES notation COc1ccc(cc1)NC(=S)NNC(=O)c1ccccc1 . This molecular architecture makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing more complex molecules for pharmaceutical and materials science research. As a specialized building block, it can be utilized in the synthesis of heterocyclic compounds or in the development of novel pharmacologically active agents. The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive handling and safety information, consult the relevant Safety Data Sheet.

Properties

IUPAC Name

1-benzamido-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-20-13-9-7-12(8-10-13)16-15(21)18-17-14(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTBPPKETJIXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-methoxybenzaldehyde thiosemicarbazone. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Anticancer Activity

Mechanisms of Action
N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that it may exert its anticancer effects through several mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific signaling pathways associated with tumor growth.
  • Disruption of the cell cycle.

Case Studies

  • In Vitro Studies : A study evaluated the compound's efficacy against various human cancer cell lines, including lung (A549) and breast (MCF-7) cancer cells. Results indicated significant antiproliferative activity, with IC50 values suggesting potency comparable to established chemotherapeutic agents .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications to the compound can enhance its anticancer properties. For instance, the introduction of different substituents on the aromatic rings has led to improved activity against specific cancer types .

Antiviral Applications

Filovirus Inhibition
this compound has been identified as a potential inhibitor of filovirus entry, particularly against Ebola and Marburg viruses.

  • Efficacy Testing : In laboratory settings, the compound demonstrated effective inhibition of viral entry into host cells, with EC50 values below 10 μM for both Ebola and Marburg viruses . This suggests a broad-spectrum antiviral activity that could be harnessed for therapeutic development.

Comparative Data Table

Application AreaMechanismEfficacyReference
AnticancerApoptosis induction, signaling pathway inhibitionSignificant antiproliferative activity against A549 and MCF-7 cells
AntiviralInhibition of viral entry (Ebola/Marburg)EC50 < 10 μM

Mechanism of Action

The mechanism of action of N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

Sulfonamide-Benzamide Hybrids (3a–g Series)

Compounds 3d and 3f (Table 1) share structural similarities with the target molecule but incorporate additional sulfonamide moieties. These derivatives exhibit inhibitory activity against hCA I/II and AChE, with 3d (thiazol-2-yl substituent) showing a melting point of 200–201°C and a 60% yield. The target compound’s lack of a sulfonamide group may reduce off-target effects but could limit potency against carbonic anhydrases compared to 3a–g .

Table 1: Key Sulfonamide-Benzamide Analogues

Compound Substituent Melting Point (°C) Yield (%) Bioactivity Reference
3d Thiazol-2-yl sulfonamide 200–201 60 hCA I/II, AChE inhibition
3f 4-Methylpyrimidin-2-yl 180–181 62 hCA I/II, AChE inhibition
SNI-2 (CARP-1/NEMO Binding Inhibitor)

SNI-2 (2-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide) shares a benzamide backbone but replaces the carbamothioyl group with a sulfonamide. This structural variation highlights the importance of the carbamothioyl moiety in the target compound’s selectivity for AChE/hCA over CARP-1/NEMO pathways.

Antioxidant and Anti-Inflammatory Analogues

N-{[(4-Hydroxyphenyl)carbamothioyl}benzamide (A8)

A8 demonstrates 86.6% inhibition in antioxidant assays, outperforming the target compound in free radical scavenging. The 4-hydroxyphenyl group’s polarity enhances antioxidant capacity compared to the 4-methoxy group.

Anti-Inflammatory Amides from Lycium yunnanense

Compound 10 (N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide) from Lycium yunnanense shares a 4-methoxyphenyl group and exhibits anti-inflammatory activity (IC₅₀ < 17.21 μM). This suggests the 4-methoxy motif may synergize with adjacent functional groups to modulate inflammation.

Corrosion Inhibition Derivatives

N-((4-Chlorophenyl)carbamothioyl)benzamide (T2 ) exhibits 73% inhibition efficiency in sulfuric acid, attributed to the para-chloro substituent’s electron-withdrawing effects. In contrast, the target compound’s 4-methoxy group (electron-donating) may reduce corrosion inhibition efficacy, highlighting substituent position and electronic effects on functionality.

Table 2: Corrosion Inhibitors vs. Target Compound

Compound Substituent Inhibition Efficiency (%) Application Reference
T2 4-Cl 73 Mild steel in H₂SO₄
Target Compound 4-OCH₃ Not reported N/A

Antibacterial and Antiparasitic Analogues

2-Chloro-5-Fluoro-N-[dibenzyl carbamothioyl]benzamide

The target compound’s lack of a nitro or halogen group may limit its antimicrobial scope.

Biological Activity

N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}N2_2O2_2S
  • Molecular Weight : 224.28 g/mol

This compound features a methoxy group and a carbamothioyl moiety, which are critical for its biological activity.

This compound exhibits its biological effects primarily through the inhibition of various enzymes and proteins. The compound’s interaction with molecular targets can lead to:

  • Antibacterial Activity : It has been shown to inhibit bacterial enzymes, which contributes to its antibacterial properties.
  • Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential application in cancer therapy.
  • Enzyme Inhibition : Studies indicate that it may inhibit phosphatases and other key enzymes involved in metabolic pathways.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of findings related to its biological effects:

Activity Type Effect Reference
AntibacterialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cells
Enzyme InhibitionInhibition of PTP1B (IC50 = 8.0 μM)
AcetylcholinesteraseIncreased enzyme activity

Case Studies

  • Antibacterial Activity :
    A study demonstrated that derivatives of carbamothioyl compounds, including this compound, showed significant antibacterial activity against various strains. The mechanism involves the inhibition of key bacterial enzymes, leading to reduced viability of the bacteria.
  • Anticancer Activity :
    Research has indicated that similar compounds exhibit potent cytotoxic effects on several cancer cell lines, including hematological malignancies. The compounds were evaluated against receptor tyrosine kinases, showing promising results in inhibiting tumor growth.
  • Enzyme Inhibition Studies :
    A series of substituted aryl derivatives were tested for their ability to inhibit PTP1B, a target for diabetes treatment. This compound showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-{[(4-methoxyphenyl)carbamothioyl]amino}benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-methoxybenzoyl isothiocyanate and benzamide derivatives. Optimization involves controlling solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and reaction time (6–12 hours). Catalytic bases like triethylamine may enhance yield by facilitating thiourea bond formation. Purity is confirmed via recrystallization from ethanol or methanol .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FTIR and NMR : Confirm functional groups (e.g., thiourea C=S stretch at ~1250 cm⁻¹) and aromatic proton environments .
  • Single-crystal X-ray diffraction : Resolves molecular geometry, hydrogen bonding (e.g., intramolecular N–H···O/S interactions), and crystal packing. SHELX programs (SHELXL/SHELXS) are standard for structure refinement .
  • Elemental analysis : Validates stoichiometry (C, H, N, S content) .

Q. How does solvent polarity influence the compound’s solubility and stability?

  • Methodological Answer : The compound exhibits low solubility in nonpolar solvents (e.g., hexane) but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Stability studies via TGA/DSC reveal decomposition above 200°C, suggesting storage in inert, dry conditions. Solubility can be enhanced using co-solvents like ethanol-water mixtures .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s bioactivity against viral proteases?

  • Methodological Answer : Docking software (e.g., AutoDock Vina) models interactions between the thiourea moiety and viral protein active sites (e.g., SARS-CoV-2 main protease). Key parameters include binding energy (ΔG ≤ −5 kcal/mol suggests strong affinity) and hydrogen bonding with residues like Lys137 and Cys127. Comparative analysis with known inhibitors (e.g., Tenofovir) validates potential efficacy .

Q. What role do DFT calculations play in understanding electronic properties and reactivity?

  • Methodological Answer : DFT at the B3LYP/6-311G(d,p) level calculates:

  • Frontier molecular orbitals (HOMO/LUMO) : Predicts charge transfer and reactivity (e.g., narrow bandgap ≈ 3.5 eV suggests semiconducting behavior).
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., negative potential at O/S atoms).
  • NLO properties : Hyperpolarizability values indicate potential for nonlinear optical materials .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the crystal lattice?

  • Methodological Answer : Hirshfeld surfaces mapped via CrystalExplorer quantify interaction types:

  • C–H···O/S contacts : Dominant in 2D fingerprint plots (≈40% contribution).
  • Energy frameworks : Visualize dispersion/electrostatic forces stabilizing the lattice. This guides cocrystal design for improved bioavailability .

Q. What strategies resolve contradictions in bioactivity data (e.g., antibacterial vs. antiviral efficacy)?

  • Methodological Answer :

  • Dose-response assays : Validate activity thresholds (e.g., MIC ≥ 100 µg/mL may indicate weak antibacterial effects ).
  • Selectivity indices : Compare cytotoxicity (e.g., IC₅₀ in mammalian cells) vs. therapeutic efficacy.
  • Structural analogs : Modify substituents (e.g., 4-methoxy vs. 4-nitro groups) to isolate target-specific activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.